methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate
Description
Methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a conjugated (2E)-prop-2-enoate moiety and a disubstituted aryl group at the β-position. The aryl substituents—4-bromo and 2-fluoro—impart distinct electronic and steric properties, making this compound a valuable intermediate in pharmaceutical and materials chemistry. Halogenated aromatic systems are known to enhance metabolic stability and binding affinity in drug candidates, while the ester group offers versatility for further functionalization .
Properties
CAS No. |
862651-19-2 |
|---|---|
Molecular Formula |
C10H8BrFO2 |
Molecular Weight |
259.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. One common method is the use of acid chlorides, where the carboxylic acid is first converted to an acid chloride using thionyl chloride, followed by reaction with methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction conditions typically include elevated temperatures and controlled reaction times to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Products with different substituents replacing the bromo or fluoro groups.
Reduction: Alcohol derivatives of the original ester.
Oxidation: Carboxylic acids or other oxidized forms of the compound.
Scientific Research Applications
Methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromo and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Table 2: Spectral and Physical Properties
- Crystallography : The chalcone analog (2E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one crystallizes in the P21/n space group with a density of 1.649 g/cm³ and intermolecular C–H⋯F/Br interactions .
Biological Activity
Methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that confer various biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₉BrF O₂
- Molecular Weight : 273.1 g/mol
- CAS Number : 581778-88-3
The compound contains a bromo and a fluoro substituent on the phenyl ring, which contributes to its unique reactivity and potential bioactivity. Its structure is represented as follows:
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The bromo and fluoro substitutions may enhance the compound's binding affinity to specific enzymes, inhibiting their activity.
- Receptor Modulation : Interaction with cellular receptors could lead to modulation of signaling pathways, influencing various cellular processes.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, likely through disruption of microbial cell function.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected microorganisms:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate antibacterial | |
| Escherichia coli | Limited effectiveness | |
| Candida albicans | Potential antifungal |
In vitro studies have demonstrated that this compound can inhibit the growth of certain Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
-
Antibacterial Activity :
- A study showed that the compound exhibited moderate antibacterial effects against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) indicating its potential as a therapeutic agent against resistant strains.
-
Antifungal Activity :
- Research indicated that this compound demonstrated potential antifungal properties against Candida albicans, with further studies required to elucidate its mechanism of action.
-
Comparative Analysis :
- When compared to structurally similar compounds, such as ethyl (2E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate, this compound showed enhanced bioactivity due to the presence of both bromo and fluoro substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
